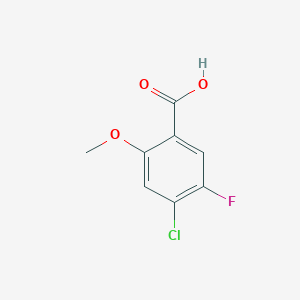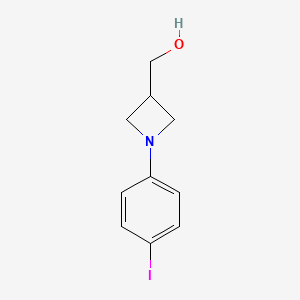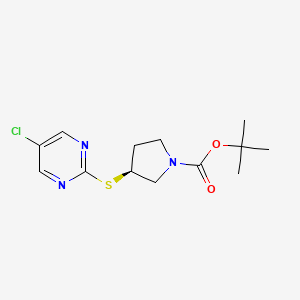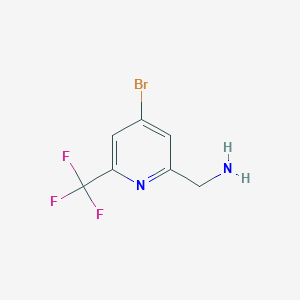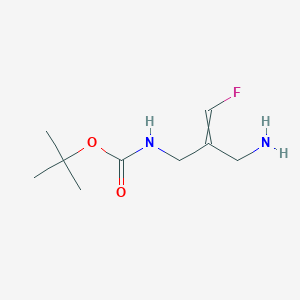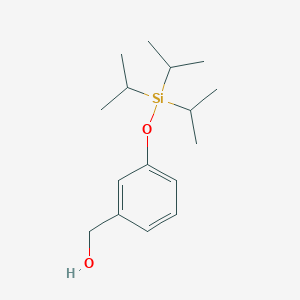
3-Triisopropylsilanoxy-benzyl alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Triisopropylsilyloxy)benzyl alcohol is an organic compound that features a benzyl alcohol moiety protected by a triisopropylsilyl (TIPS) group. This compound is often used in organic synthesis due to its stability and the ease with which the TIPS group can be removed under mild conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Triisopropylsilyloxy)benzyl alcohol typically involves the protection of benzyl alcohol with a triisopropylsilyl chloride (TIPS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dichloromethane (DCM) at room temperature. The general reaction scheme is as follows:
Benzyl alcohol+TIPS-Cl→3-(Triisopropylsilyloxy)benzyl alcohol
Industrial Production Methods
On an industrial scale, the production of 3-(Triisopropylsilyloxy)benzyl alcohol follows similar principles but may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Triisopropylsilyloxy)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The TIPS group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO₄ (Potassium permanganate).
Reduction: Reducing agents such as LiAlH₄ (Lithium aluminium hydride) are often used.
Substitution: The TIPS group can be removed using TBAF (Tetrabutylammonium fluoride) in THF (Tetrahydrofuran).
Major Products
Oxidation: Benzaldehyde or benzoic acid.
Reduction: Toluene.
Substitution: Benzyl alcohol.
Wissenschaftliche Forschungsanwendungen
3-(Triisopropylsilyloxy)benzyl alcohol is widely used in scientific research, particularly in organic synthesis and medicinal chemistry. Its applications include:
Chemistry: Used as a protecting group for alcohols in multi-step organic syntheses.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals where protection of hydroxyl groups is necessary.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 3-(Triisopropylsilyloxy)benzyl alcohol primarily involves the protection and deprotection of the hydroxyl group. The TIPS group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. The deprotection process typically involves the cleavage of the Si-O bond using fluoride ions, which results in the release of the free alcohol.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Trimethylsilyloxy)benzyl alcohol
- 3-(Tert-butyldimethylsilyloxy)benzyl alcohol
- 3-(Triethylsilyloxy)benzyl alcohol
Uniqueness
3-(Triisopropylsilyloxy)benzyl alcohol is unique due to the bulkiness of the triisopropylsilyl group, which provides greater steric protection compared to smaller silyl groups like trimethylsilyl. This makes it particularly useful in reactions where selective protection is crucial.
Eigenschaften
Molekularformel |
C16H28O2Si |
|---|---|
Molekulargewicht |
280.48 g/mol |
IUPAC-Name |
[3-tri(propan-2-yl)silyloxyphenyl]methanol |
InChI |
InChI=1S/C16H28O2Si/c1-12(2)19(13(3)4,14(5)6)18-16-9-7-8-15(10-16)11-17/h7-10,12-14,17H,11H2,1-6H3 |
InChI-Schlüssel |
QRMCIDBYXHYBCS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=CC=CC(=C1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


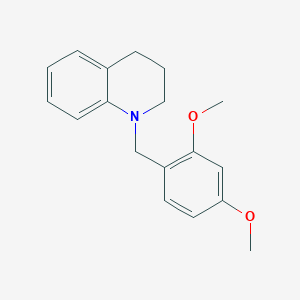
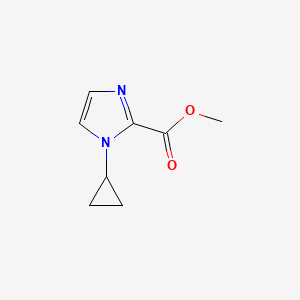
![(2R)-2-[amino-(3-hydroxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13976184.png)
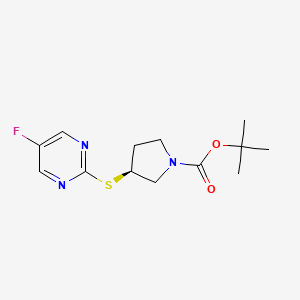
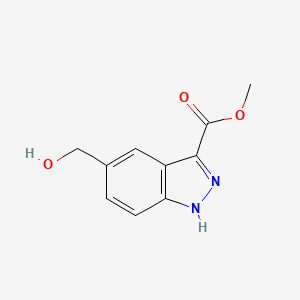
![4-Chloro-6-(1-methyl-1H-pyrazol-4-YL)pyrazolo[1,5-A]pyrazine hcl](/img/structure/B13976199.png)
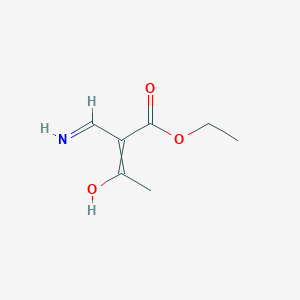
![(R)-2,2,2-trifluoro-1-[4-(trifluoromethoxy)phenyl]ethylamine](/img/structure/B13976207.png)
